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5-Benzyl-1H-indazol-3-ol

Cat. No.: B13854879
M. Wt: 224.26 g/mol
InChI Key: RBUHIINYAZLPGV-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Contemporary Medicinal Chemistry and Organic Synthesis

Indazole, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged structure" in medicinal chemistry. pnrjournal.commdpi.com This scaffold and its derivatives are of immense interest due to their wide array of pharmacological activities. nih.govcornell.edunih.gov Many synthetic indazole-containing compounds exhibit potent biological effects, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities. nih.govnih.gov The versatility of the indazole nucleus allows for the synthesis of a diverse range of derivatives with varied functional groups, which has captured significant attention in drug discovery and development. nih.govresearchgate.net Several FDA-approved drugs, such as the anti-inflammatory agent Benzydamine (B159093), the antiemetic Granisetron, and the anticancer drugs Axitinib and Niraparib, feature the indazole core, highlighting its therapeutic importance. pnrjournal.commdpi.comnih.gov

In the realm of organic synthesis, indazoles are valuable building blocks for constructing more complex heterocyclic systems. austinpublishinggroup.com Their chemical reactivity allows for various transformations, making them useful synthons. austinpublishinggroup.comchemicalbook.com The development of new synthetic methodologies, including catalyst-based and green chemistry approaches, has further expanded the accessibility and application of indazole derivatives in both medicinal chemistry and materials science. ingentaconnect.combohrium.combenthamdirect.com The functionalization at different positions of the indazole ring, particularly at the C-3 position, is a key area of research for creating novel bioactive molecules. mdpi.comresearchgate.netchim.it

Historical Development and Evolution of Indazole Chemistry Research

The history of indazole chemistry began in the late 19th century. Emil Fischer first synthesized indazole in 1883 by heating ortho-hydrazine cinnamic acid. researchgate.netwikipedia.orgresearchgate.net This initial work laid the foundation for future explorations into this class of compounds. For a considerable time, the chemistry of indazoles was not as extensively studied as that of other heteroaromatic compounds like indole (B1671886) or benzimidazole (B57391). mdpi.com

However, over the past few decades, research into indazoles has intensified significantly. This surge in interest is largely driven by the discovery of the diverse biological activities of indazole derivatives. austinpublishinggroup.com Initially, synthetic efforts focused on fundamental reactions and understanding the basic chemical properties of the indazole ring system. chemicalbook.com Modern research has shifted towards developing more sophisticated and efficient synthetic methods, including transition metal-catalyzed cross-coupling reactions and regioselective functionalization. ingentaconnect.comchim.itnih.gov These advanced techniques have enabled the synthesis of a vast library of substituted indazoles, facilitating extensive structure-activity relationship (SAR) studies and the identification of potent drug candidates. mdpi.comnih.gov

Overview of 5-Benzyl-1H-indazol-3-ol: Context within Indazole Derivatives Research

This compound is a specific derivative of the indazole family, characterized by a benzyl (B1604629) group at the 5-position and a hydroxyl group at the 3-position of the indazole core. Its molecular formula is C₁₄H₁₂N₂O, and it has a molecular weight of 224.26 g/mol . This compound serves as a key intermediate in the synthesis of other molecules, notably as an impurity related to the synthesis of Benzydamine hydrochloride.

Within the broader context of indazole research, this compound is significant due to its potential as a building block for creating more complex and potentially bioactive molecules. Its structure combines the core indazole scaffold with a benzyl substituent, a common functional group in medicinal chemistry known to influence pharmacological activity. Research on this compound includes its use in studying anti-inflammatory, antimicrobial, and anticancer properties. For instance, it has been shown to inhibit the 5-lipoxygenase-catalyzed oxidation of arachidonic acid, a key step in the production of pro-inflammatory mediators.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
Appearance Yellow solid
Purity ≥98%

Tautomeric Considerations and Structural Features Relevant to Indazole Reactivity and Bioactivity

A critical aspect of indazole chemistry is the phenomenon of annular tautomerism, where a proton can be located on either of the two nitrogen atoms in the pyrazole ring. researchgate.netresearchgate.net This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govchemicalbook.comresearchgate.net A third, less common tautomer, 3H-indazole, also exists. chemicalbook.com

The position of the substituent on the nitrogen atom (N-1 or N-2) can significantly influence the biological and physical properties of the indazole derivative. nih.gov The tautomeric equilibrium can be affected by factors such as the nature and position of substituents on the ring and the solvent. chemicalbook.comresearchgate.net This tautomerism is crucial for understanding the reactivity of indazoles in chemical synthesis and their interactions with biological targets. nih.govresearchgate.net For example, the hydrogen-bonding capabilities of the N-H group are key to the binding of many indazole-based drugs to their respective protein targets. diva-portal.org The ability to exist in different tautomeric forms allows indazole derivatives to adopt various conformations, which can be advantageous for fitting into the active sites of enzymes and receptors. austinpublishinggroup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B13854879 5-Benzyl-1H-indazol-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-benzyl-1,2-dihydroindazol-3-one

InChI

InChI=1S/C14H12N2O/c17-14-12-9-11(6-7-13(12)15-16-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16,17)

InChI Key

RBUHIINYAZLPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)NNC3=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Benzyl 1h Indazol 3 Ol and Its Derivatives

Established Synthetic Routes to 5-Benzyl-1H-indazol-3-ol Precursors and Analogues

The synthesis of the indazole core, particularly with substitutions like the 5-benzyl group, can be achieved through various strategic approaches. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Transition metal catalysis provides powerful tools for the construction of the indazole ring system. Palladium-catalyzed reactions, in particular, have been effectively used for intramolecular C-N bond formation to yield indazoles under mild conditions. researchgate.net This approach is valuable for substrates containing sensitive functional groups. researchgate.net For instance, the cyclization of o-halobenzaldehyde or o-haloketone hydrazones using a palladium catalyst system is a common strategy. researchgate.net While not specifically detailed for the 5-benzyl analogue, this methodology is broadly applicable to a wide range of substituted precursors. researchgate.net

Another significant advancement involves the use of rhodium catalysts. Rh(III)-catalyzed C-H activation and annulation of arylhydrazines with olefins have been shown to produce 2,3-dihydro-1H-indazoles, which can be precursors to the fully aromatized indazole system. sci-hub.se

Reductive cyclization is a classical and robust method for indazole synthesis. A key strategy involves the intramolecular reductive heterocyclization of substituted N-nitrosomethylanilines. For example, 2,4-diaroyl-N-nitrosomethylanilines can be cyclized in the presence of zinc and acetic acid to form substituted 1H-indazoles. sci-hub.se

Another pathway involves the reaction of N-benzyl derivatives of methyl anthranilate with nitrous acid to generate an N-nitroso intermediate. sci-hub.se Subsequent reduction of this intermediate, often with sodium dithionite (B78146) (NaS₂O₄), leads to a cyclizable species that forms the indazol-3-one ring system. sci-hub.se These methods highlight the importance of appropriately substituted nitro or nitroso precursors for building the core indazole structure.

While transition metals offer efficient catalytic cycles, metal-free synthesis provides an alternative that avoids potential metal contamination in the final products. One such approach is the iodine-mediated direct aryl C-H amination of hydrazones. mdpi.com The use of oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can facilitate the cyclization of arylhydrazones into 1H-indazoles with good functional group tolerance. mdpi.com

Another metal-free route involves a domino process starting from acetophenones. This method relies on the formation of arylhydrazones followed by deprotonation and a nucleophilic aromatic substitution (S-N-Ar) ring closure, which is particularly effective when the aromatic ring is activated by electron-withdrawing groups. researchgate.net A general one-pot protocol based on this principle has been developed for the synthesis of 1-aryl-1H-indazoles. researchgate.net

Copper catalysis is particularly significant for forming the crucial N-N bond in the indazole ring and for subsequent N-arylation reactions. A general copper/air catalytic system has been developed for intramolecular N-N bond formation through oxidative dehydrogenative coupling, providing a facile route to N,N'-diaryl indazol-3-one derivatives. rsc.org

Furthermore, copper(II) acetate (B1210297) is a widely used catalyst for these transformations. nih.gov The Chan-Evans-Lam (CEL) coupling reaction, which uses a copper complex to mediate the N-arylation of N(1)-benzyl-indazol-3(2H)-ones with arylboronic acids, is a highly efficient method. nih.govresearchgate.net This reaction proceeds under mild conditions, typically at room temperature in the presence of a base like pyridine (B92270), to yield N(2)-aryl-substituted indazol-3(2H)-ones in good to excellent yields. nih.govresearchgate.net

Table 1: Copper-Catalyzed N-Arylation of N(1)-benzyl-1H-indazol-3(2H)-one This table is generated based on data for the N-arylation of the indazol-3-one scaffold as described in the cited literature.

EntryArylboronic Acid (Ar)Copper CatalystBaseSolventYield (%)Reference
1p-tolylboronic acidCu(OAc)₂PyridineCH₂Cl₂91 nih.gov
2Phenylboronic acidCu(OAc)₂PyridineCH₂Cl₂85 nih.gov
34-Methoxyphenylboronic acidCu(OAc)₂PyridineCH₂Cl₂88 nih.gov
44-Chlorophenylboronic acidCu(OAc)₂PyridineCH₂Cl₂82 nih.gov

A cocatalytic system of Rh(III) and Cu(II) has also been employed to synthesize 1H-indazoles from arylimidates and organo azides. acs.org This process involves Rh(III)-catalyzed C-H activation and C-N bond formation, followed by a copper-catalyzed N-N bond formation, using O₂ as a green terminal oxidant. acs.org

Rhodium catalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds, enabling the efficient synthesis of complex indazole derivatives. researchgate.net Rh(III)-catalyzed C-H activation/annulation sequences are particularly effective for constructing functionalized indazoles in a single step. researchgate.net For example, the reaction of arylimidates with nitrosobenzenes, catalyzed by a rhodium/copper system, proceeds through C-H amidation and subsequent cyclization to form the 1H-indazole core. acs.orgresearchgate.net

Rhodium catalysts, such as [Cp*RhCl₂]₂, are also pivotal in the C-H functionalization of pre-formed indazole rings. nih.govacs.org The reaction of N-aryl indazol-3-ols with various coupling partners like maleimides can be achieved through Rh(III) catalysis, leading to C-H alkylation at the C4 position of the indazole ring. nih.govacs.orgresearchgate.netacs.org This methodology allows for the direct installation of complex functionalities onto the indazole scaffold with high regioselectivity. nih.govacs.org

Table 2: Optimization of Rh(III)-Catalyzed Reaction of N-aryl indazol-3-ol with N-phenyl maleimide This table is generated based on data for the optimization of Rh(III) catalysis for derivatization as described in the cited literature.

EntryCatalyst (mol %)Additive (mol %)SolventTemperature (°C)Yield (%)Reference
1[RhCpCl₂]₂ (2.5)NoneAcetone80N.R. nih.gov
2[RhCpCl₂]₂ (2.5)AgSbF₆ (10), HOAc (100)Acetone8051 nih.gov
3[RhCpCl₂]₂ (2.5)HOAc (100)Acetone8028 nih.gov
4[RhCpCl₂]₂ (2.5)AgSbF₆ (10), PivOH (100)Acetone8092 nih.govresearchgate.net

N.R. = Not Reported

Functionalization and Derivatization Strategies for Enhancing Molecular Complexity

Once the this compound core is synthesized, its structure can be further modified to create a diverse range of derivatives. These transformations are crucial for tuning the molecule's properties for various applications.

A key strategy is the direct C-H functionalization of the indazole ring. As mentioned, Rh(III)-catalyzed reactions enable the alkylation of N-aryl indazol-3-ols with maleimides to produce succinimide-linked derivatives. nih.govacs.orgacs.org This method is highly versatile and tolerates a good range of functional groups, allowing for the linkage of bioactive molecules and fluorescence probes to the indazol-3-ol scaffold. nih.govresearchgate.net

N-alkylation and N-arylation are also common derivatization techniques. The nitrogen atoms of the pyrazole (B372694) ring can be functionalized to introduce various substituents. For example, N(1)-benzyl-1H-indazol-3-ol can undergo polyfluoroalkylation and alkenylation. researchgate.net The synthesis of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]benzamide derivatives highlights how the amine group of a precursor like 5-benzyl-1H-indazol-3-ylamine can be acylated to form complex amides. google.com

Furthermore, the hydroxyl group at the C3 position offers a handle for additional modifications. It can be involved in reactions like O-alkylation or converted to other functional groups, although it predominantly exists in the indazol-3-one tautomeric form. The introduction of different substituents, such as electron-withdrawing groups or fused heterocyclic rings, can be used to modulate the molecule's properties.

Regioselective Substitution Reactions on the Indazole Core

The indazole core of this compound is an aromatic system that can undergo substitution reactions, primarily electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are influenced by the existing substituents: the benzyl (B1604629) group at position 5 and the fused pyrazole ring system.

Electrophilic Aromatic Substitution (EAS): The indazole ring system is generally considered electron-rich, making it reactive towards electrophiles. byjus.com The substitution pattern is directed by both the activating benzyl group and the inherent properties of the bicyclic heteroaromatic ring. The benzyl group at C5 is an ortho-, para-director, meaning it activates the C4 and C6 positions for electrophilic attack. The pyrazole portion of the indazole ring also influences the electron density of the benzene (B151609) ring. Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common for aromatic compounds. msu.edumasterorganicchemistry.com For instance, halogenation can be achieved using halogens in the presence of a Lewis acid catalyst, which generates the required electrophile (e.g., Cl⁺ or Br⁺). msu.edusavemyexams.com

The interplay of directing effects from the benzyl group and the heterocyclic ring determines the final position of the incoming electrophile. The stability of the resulting intermediate, often a sigma complex or arenium ion, is a key factor in determining the reaction pathway. byjus.com

Nucleophilic Aromatic Substitution (NAS): While less common for electron-rich systems, nucleophilic aromatic substitution can occur on the indazole core, particularly if strong electron-withdrawing groups are present. masterorganicchemistry.com Such groups make the aromatic ring electron-poor and susceptible to attack by a nucleophile. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and its stability is enhanced by the presence of ortho or para electron-withdrawing groups relative to the leaving group. masterorganicchemistry.com For the this compound scaffold, introducing a nitro group, for example, could facilitate subsequent nucleophilic substitution reactions, allowing for the introduction of various amines or other nucleophiles. researchgate.net

Modifications at the 3-O Position and Other Substituent Sites

The hydroxyl group at the C3 position and the benzyl group at the C5 position are key sites for chemical modification, enabling the synthesis of a wide range of derivatives.

The hydroxyl group of this compound can be readily modified through etherification and esterification reactions. beilstein-journals.org These transformations are crucial for creating derivatives with altered physicochemical properties. For example, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives were synthesized from the corresponding 1-benzyl-5-nitroindazol-3-ol. nih.govresearchgate.net These modifications, which included introducing various aminoalkoxy chains, were aimed at improving biological activity, solubility, and stability. nih.govresearchgate.net

The introduction of bromoalkyl groups at the 3-O position has also been explored to create new analogues. nih.gov Furthermore, etherification with substituted phenols, such as in the synthesis of 1-benzyl-3-(4-nitrophenoxy)-1H-indazole, demonstrates the versatility of this position for creating aryl ether linkages. mdpi.com

Below is a table summarizing representative modifications at the 3-O position of the indazole scaffold.

Starting Material Reagent(s) Modification Type Product Type Reference
1-Benzyl-5-nitroindazol-3-olVarious ω-aminoalkyl halidesO-Alkylation (Etherification)3-(ω-Aminoalkoxy)-1-benzyl-5-nitroindazoles researchgate.net
1-Benzyl-5-nitroindazol-3-olBromoalkylsO-Alkylation (Etherification)3-(Bromoalkoxy)-1-benzyl-5-nitroindazoles nih.gov
1-Benzyl-1H-indazol-3(2H)-onep-Nitrophenol (under specific conditions)O-Arylation (Etherification)1-Benzyl-3-(4-nitrophenoxy)-1H-indazole mdpi.com
1-Benzyl-1H-indazol-3(2H)-one4-Hydroxyacetophenone (under specific conditions)O-Arylation (Etherification)1-(4-(1-Benzyl-1H-indazol-3-yloxy)phenyl)ethanone mdpi.com

The benzyl group at the C5 position also offers a site for modification. It is susceptible to electrophilic substitution reactions on its phenyl ring, allowing for the introduction of functional groups that can further modulate the compound's properties.

N-Alkylation and N-Arylation for Diversified Scaffolds

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be substituted, leading to two possible regioisomers (1H- and 2H-indazoles). nih.govbeilstein-journals.org The selective substitution at either nitrogen is a significant synthetic challenge, as reactions often yield a mixture of N1 and N2 products. beilstein-journals.org The regiochemical outcome is influenced by steric and electronic factors of the indazole substituents, as well as reaction conditions like the choice of base and solvent. beilstein-journals.org

N-Alkylation: Significant effort has been dedicated to developing regioselective N-alkylation protocols. One study found that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide favored the formation of N1-alkylated indazoles for a range of C3-substituted indazoles. beilstein-journals.org Conversely, the presence of electron-withdrawing groups at the C7 position was shown to confer excellent N2 regioselectivity. beilstein-journals.org DFT calculations have provided mechanistic insights, suggesting that a chelation mechanism involving a cation can favor N1-substitution, while other non-covalent interactions drive the formation of the N2 product. beilstein-journals.org

N-Arylation: N-Arylation provides another avenue for scaffold diversification. A highly efficient method for the direct N2-arylation of 1-benzyl-1H-indazol-3(2H)-one involves the Chan–Evans–Lam (CEL) coupling. nih.govresearchgate.net This copper-promoted reaction utilizes arylboronic acids to introduce a variety of aryl groups specifically at the N2 position in good to excellent yields. mdpi.comnih.gov The reaction is typically performed under mild conditions, using Cu(OAc)₂ as the copper source in the presence of a base like pyridine. nih.govresearchgate.net

The table below showcases examples of N-substitution reactions on the indazole scaffold.

Indazole Substrate Reagent Conditions Primary Product Reference
C3-substituted indazolesn-Pentyl bromideNaH, THFN1-alkylated indazole beilstein-journals.org
C7-CO₂Me substituted indazolen-Pentyl bromideNaH, THFN2-alkylated indazole beilstein-journals.org
1-Benzyl-1H-indazol-3(2H)-onep-Tolylboronic acidCu(OAc)₂, Pyridine, CH₂Cl₂N2-(p-Tolyl)-1-benzyl-1H-indazol-3(2H)-one nih.govresearchgate.net
1-Benzyl-1H-indazol-3(2H)-one(4-Fluorophenyl)boronic acidCu(OAc)₂, Pyridine, CH₂Cl₂N2-(4-Fluorophenyl)-1-benzyl-1H-indazol-3(2H)-one mdpi.com

Strategies for Introducing Diverse Functional Groups to Modulate Properties

The introduction of various functional groups onto the this compound scaffold is a key strategy for modulating its physicochemical and pharmacological properties. These modifications are often guided by structure-activity relationship (SAR) studies to optimize a compound for a specific biological target.

Modulating Solubility and Pharmacokinetics: Poor aqueous solubility can be a significant hurdle in drug development. preprints.org Modifications at the 3-O position are frequently employed to address this. For instance, introducing hydrophilic chains, such as those containing tertiary amines or polyhydric alcohols, can improve solubility and alter the hydrophilic/hydrophobic balance of the molecule. nih.govpreprints.org The synthesis of 3-(ω-aminoalkoxy) derivatives from 1-benzyl-5-nitroindazol-3-ol was specifically aimed at improving properties like solubility and biological activity. nih.govresearchgate.net

Enhancing Potency and Selectivity: The introduction of specific functional groups can enhance binding affinity to a biological target. Small structural changes can lead to significant differences in activity. Studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives revealed that the nature of the substituent at the 3-O position, such as combining tertiary amines with small alkyl groups, influenced the selectivity of the compound's biological action. nih.gov Other strategies include introducing electron-withdrawing groups like chlorine to improve metabolic stability or fusing other heterocyclic rings like triazoles to the core structure to modulate target selectivity.

Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy. u-tokyo.ac.jp The indazole ring itself can be considered a bioisostere of indole (B1671886). beilstein-journals.org Further modifications, such as substituting the 3-hydroxyl group with an amine or other functionalities, can be explored to fine-tune interactions with target proteins.

Mechanistic Investigations of Novel Indazole Synthetic Pathways

Understanding the reaction mechanisms behind the formation of the indazole ring is crucial for developing new, efficient synthetic routes. Modern mechanistic studies often employ a combination of experimental techniques and computational calculations.

One novel pathway involves a silver(I)-mediated intramolecular oxidative C-H amination for constructing 1H-indazoles. bohrium.comresearchgate.net Mechanistic investigations for this reaction provided significant insights. The absence of a significant primary kinetic isotope effect (kH/kD ≈ 1.04) suggested that the C-H bond cleavage is not the rate-determining step. researchgate.net Cyclic voltammetry and radical scavenging experiments indicated that the reaction likely proceeds through a radical intermediate via a single electron transfer (SET) process mediated by the Ag(I) oxidant. bohrium.comresearchgate.net

In another example, the synthesis of 2H-indazoles from ortho-alkylazobenzenes was achieved through an iodine-mediated reaction. nih.gov Detailed mechanistic studies, including DFT calculations, revealed that this transformation proceeds via a radical chain mechanism, with iodine assisting in a hydrogen transfer from the benzylic position to a nitrogen atom. nih.gov

Copper catalysis has also been employed in novel indazole syntheses. A Cu-catalyzed C3 amination of 2H-indazoles was developed, and mechanistic studies suggested that these reactions likely proceed through a radical pathway. acs.org These investigations into reaction pathways are vital for optimizing conditions and expanding the substrate scope of these valuable synthetic methods.

Investigation of Biological Activities and Mechanistic Pathways of 5 Benzyl 1h Indazol 3 Ol Analogs

Anti-inflammatory Research

Derivatives of indazol-3-ol have demonstrated notable anti-inflammatory activities in various experimental models. nih.gov The mechanism of action is often linked to the modulation of the arachidonic acid cascade, a critical pathway in the inflammatory response.

The anti-inflammatory effects of indazole derivatives are significantly tied to their ability to interfere with arachidonic acid (AA) metabolism. AA is a polyunsaturated fatty acid released from cell membranes by phospholipase A2 (PLA2) enzymes. nih.gov Once released, AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce potent pro-inflammatory lipid mediators. nih.govmdpi.com

Research has shown that certain 1,5-disubstituted indazol-3-ol derivatives can effectively inhibit the oxidation of arachidonic acid. nih.gov For instance, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to be a potent inhibitor of this process. nih.gov This inhibition is crucial as it prevents the formation of downstream inflammatory molecules. Studies on related benzyl-substituted indole (B1671886) compounds have also highlighted the importance of inhibiting cytosolic phospholipase A2α (cPLA2α), the primary enzyme responsible for releasing AA from phospholipids, as a strategy to block the entire inflammatory cascade at its origin. nih.gov

The 5-lipoxygenase (5-LOX) pathway is a key branch of arachidonic acid metabolism that produces leukotrienes, which are powerful mediators of inflammation. mdpi.comrsc.org 5-LOX converts AA first into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently into leukotriene A4 (LTA4). nih.govmdpi.com

Indazole analogs have been identified as potent modulators of this pathway. Specifically, the compound 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol demonstrated strong inhibitory activity against 5-lipoxygenase, preventing the oxidation of arachidonic acid to 5-HPETE with a very low half-maximal inhibitory concentration (IC50). nih.gov This direct inhibition of 5-LOX is a key mechanism for the anti-inflammatory effects of these compounds, as it halts the production of a major class of pro-inflammatory signaling molecules. nih.govmdpi.com

CompoundTarget EnzymeIC50Reference
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol5-Lipoxygenase (5-LOX)44 nM nih.gov

By inhibiting the metabolic pathways of arachidonic acid, indazole analogs effectively regulate the production of key pro-inflammatory mediators. The inhibition of COX enzymes (not explicitly detailed for this specific analog in the provided context but a general mechanism for NSAIDs) would reduce the synthesis of prostaglandins, which are involved in pain, fever, and inflammation. nih.gov

More specifically, the demonstrated inhibition of the 5-LOX pathway directly curtails the synthesis of leukotrienes. nih.gov Leukotrienes, such as leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and other immune cells, promoting their infiltration into inflamed tissues. mdpi.com The functional consequence of this inhibition has been observed in preclinical models, where an indazol-3-ol derivative significantly inhibited antigen-induced airway eosinophilia, a hallmark of allergic inflammation driven by these mediators. nih.gov

Anticancer and Antiproliferative Research

The indazole scaffold is present in several small-molecule drugs approved for cancer therapy, and research continues to explore new derivatives for their antiproliferative potential. researchgate.net Studies have shown that analogs of 5-Benzyl-1H-indazol-3-ol can inhibit the growth of various cancer cell lines. nih.govnih.gov

For example, copper(II) complexes incorporating 1-benzyl-1H-indazol-3-ol have been synthesized and evaluated for their cytotoxicity against human breast cancer (MCF-7) cells. scribd.combohrium.com These complexes demonstrated remarkable potency, suggesting that metal-based derivatives of this scaffold could serve as promising anticancer agents. scribd.combohrium.com One study identified that two such complexes, designated [CuL2] and [CuL3], were particularly effective. bohrium.com

CompoundCell LineIC50Reference
[CuL1]MCF-7 (Breast Cancer)80.68 µg/ml bohrium.com
[CuL2]MCF-7 (Breast Cancer)49.40 µg/ml bohrium.com
[CuL3]MCF-7 (Breast Cancer)45.91 µg/ml bohrium.com

A primary mechanism through which many modern anticancer agents exert their effect is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. frontiersin.org Aberrant kinase activity is a common driver of cancer. nih.gov The indazole core has been successfully used as a pharmacophore to design inhibitors for various kinases. nih.govresearchgate.net

The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (FGFR1-4) whose dysregulation is implicated in the development of numerous cancers, including bladder, breast, and lung cancer. nih.govmedchemexpress.com This makes them a validated and attractive target for cancer therapy. nih.gov

Fragment-based drug design has successfully identified the indazole scaffold as a key pharmacophore for inhibiting FGFR kinases. nih.gov Subsequent optimization of these initial hits has led to the development of potent inhibitors. Studies have shown that indazole-containing compounds can inhibit FGFR1, FGFR2, and FGFR3 with high efficacy. nih.govnih.gov For example, one study developed indazole-based fragments that inhibited FGFR1–3 in the micromolar to sub-micromolar range. nih.gov Further medicinal chemistry efforts led to the discovery of 1H-indazol-3-amine derivatives with nanomolar potency against FGFR1 and FGFR2. nih.gov Another research effort identified indazole derivatives with exceptionally potent FGFR1 inhibitory activity, surpassing that of the known inhibitor AZD4547. researchgate.net

The table below summarizes the inhibitory activities of several indazole analogs against FGFR kinases.

CompoundTarget KinaseIC50 (nM)Reference
Indazole Derivative 2a FGFR1< 4.1 nih.gov
FGFR22.0 nih.gov
Indazole Derivative 5 FGFR10.33 researchgate.net
Indazole Derivative 9 FGFR10.50 researchgate.net
Indazole Derivative 7 FGFR10.85 researchgate.net
AZD4547 (Reference)FGFR112.17 researchgate.net

These findings underscore the potential of the indazole scaffold, particularly derivatives related to this compound, as a foundational structure for the development of targeted anticancer therapies through kinase inhibition.

Kinase Inhibition Profiles and Target Engagement Studies

Indoleamine-2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial immune checkpoint enzyme that facilitates tumor immune evasion by depleting tryptophan and producing immunosuppressive kynurenine (B1673888) metabolites. The inhibition of IDO1 is a promising strategy in cancer immunotherapy. Research has shown that indazole-containing compounds can act as effective IDO1 inhibitors. Specifically, 4,6-disubstituted indazoles have been identified as more favorable for IDO1 inhibition compared to their 5,7-disubstituted counterparts. rsc.org One of the most promising compounds from a series of 4,6-indazoles demonstrated balanced and potent inhibition of both IDO1 and the related enzyme, tryptophan 2,3-dioxygenase (TDO), with IC50 values of 30 nM and 150 nM, respectively. rsc.org This highlights the potential of the indazole scaffold in developing potent immunomodulatory agents for cancer therapy.

Table 1: IDO1 Inhibitory Activity of Indazole Analogs

Compound ID Target(s) IC50 (IDO1) IC50 (TDO) Source
Proviral Integration Site MuLV (Pim) Kinase Inhibition

The Pim kinases are a family of serine/threonine kinases that are implicated in tumorigenesis by regulating signaling pathways fundamental to cell survival and proliferation. Consequently, they are attractive targets for pharmacological inhibition in cancer therapy. Efforts to develop potent, pan-Pim inhibitors have led to the exploration of indazole-based compounds. A notable series of 3-(pyrazin-2-yl)-1H-indazoles has been identified as potent pan-Pim kinase inhibitors, demonstrating the suitability of the indazole scaffold for targeting this kinase family.

Aurora Kinases Inhibition

Aurora kinases are key regulators of mitosis, and their overexpression is common in many human cancers, making them important anticancer targets. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov Through hit-to-lead optimization, specific analogs have been developed that exhibit selectivity for different isoforms of the kinase. For instance, compounds have been created that act as dual inhibitors of Aurora A and B, while others are selective for either Aurora A or Aurora B. nih.gov This isoform selectivity is understood to be achievable by targeting specific residues within the Aurora kinase binding pocket, demonstrating the tunability of the indazole scaffold. nih.gov

Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). While inhibitors like imatinib (B729) are effective, resistance, particularly due to the T315I mutation, remains a clinical challenge. Research has focused on developing new inhibitors capable of overcoming this resistance. A series of N,N'-dibenzoylpiperazine derivatives incorporating a 1H-indazol-3-amine moiety have been synthesized and evaluated as novel Bcr-Abl inhibitors. ucsf.edu Several of these compounds exhibited potent inhibitory activity against both wild-type Bcr-Abl and the T315I mutant. ucsf.edu Notably, compound 11a from this series potently inhibited Bcr-Abl(WT) and Bcr-Abl(T315I) with IC50 values of 0.014 μM and 0.45 μM, respectively, and also inhibited the proliferation of K562 leukemia cells. ucsf.edu Further work on 6-phenyl-1H-indazol-3-amine derivatives led to compound Y9 , which also showed potent inhibition against both the wild-type (IC50 = 0.043 μM) and T315I mutant (IC50 = 0.17 μM) forms of Bcr-Abl kinase. nih.gov

Table 2: Bcr-Abl Kinase Inhibitory Activity of Indazole Analogs

Compound Target IC50 Source
11a Bcr-Abl (Wild Type) 0.014 µM ucsf.edu
11a Bcr-Abl (T315I Mutant) 0.45 µM ucsf.edu
Y9 Bcr-Abl (Wild Type) 0.043 µM nih.gov
Glycogen Synthase Kinase 3 (GSK-3), Rho Kinase (ROCK), Janus Kinases (JAK) Inhibition

Analogs based on the indazole core have demonstrated inhibitory activity against a range of other kinases, including GSK-3, ROCK, and JAK.

Glycogen Synthase Kinase 3 (GSK-3): GSK-3β is implicated in the pathophysiology of several conditions, including mood disorders. A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide derivatives were developed as potent, ATP-competitive GSK-3β inhibitors. researchgate.net Optimization of this series led to compounds with encouraging pharmacokinetic profiles and efficacy in animal models of mania. researchgate.net

Rho Kinase (ROCK): ROCKs are serine/threonine kinases involved in cellular functions like smooth muscle contraction and are targets for diseases such as hypertension. mdpi.com N-substituted prolinamido indazole derivatives have been developed as potent ROCK inhibitors. nih.gov Starting from a lead compound with an IC50 of 6.7 μM, optimization resulted in analogs such as 4a (IC50 = 0.27 μM) and 4b (IC50 = 0.17 μM) against ROCK I. mdpi.com Additionally, indazole-based ROCK inhibitors like GSK429286 have shown high selectivity for ROCK1 and ROCK2 isoforms. mdpi.com

Janus Kinases (JAK): The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is linked to inflammatory diseases and cancers. wikipedia.org Indazole derivatives have been explored as JAK inhibitors. Computational studies identified 3-Amino-N-(2,6-dichlorophenyl)-1H-indazole-5-carboxamide as a promising scaffold with nanomolar affinity towards JAK2 and significant selectivity over JAK1. nih.gov Furthermore, a series of 6-arylindazole derivatives were developed, with compound 74k emerging as the most active JAK inhibitor in the series. nih.gov

Table 3: ROCK and JAK Inhibitory Activity of Indazole Analogs

Compound Target IC50 Source
4a ROCK I 0.27 µM mdpi.com
4b ROCK I 0.17 µM mdpi.com
Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1 Inhibition

The versatility of the indazole scaffold has led to the development of inhibitors for a wide array of other protein kinases critical to cell cycle control and signaling.

Cdc7: Cell division cycle 7 (Cdc7) kinase is essential for initiating DNA replication. kuickresearch.com A high-throughput screen identified 4-(1H-Indazol-5-yl)-6-phenylpyrimidin-2(1H)-ones as Cdc7 inhibitors, confirming that the indazole moiety can serve as an effective hinge-binding unit for this kinase. researchgate.net Inhibition of Cdc7 can block DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

AKT: The serine/threonine kinase Akt is a central node in signaling pathways that regulate cell growth and survival. nih.govnih.gov The first selective Akt inhibitors reported were based on an indazole scaffold, such as the pan-Akt inhibitor A-443654 . ucsf.eduselleckchem.com Further development led to derivatives like PrINZ , a 7-substituted version of A-443654, designed for selective inhibition in chemical genetics studies. nih.govnih.gov

PAK4: P21-activated kinase 4 (PAK4) is involved in cytoskeletal organization and cell motility and is a target in cancer progression. In a study comparing different heterocyclic cores, an indazole analogue (6) demonstrated a slight increase in inhibitory potency against PAK4 compared to its indole counterpart. nih.gov

PLK: Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its inhibition is a therapeutic strategy for cancers with elevated TRIM37 levels. nih.gov Indazole-based compounds have proven to be highly potent PLK4 inhibitors. The N-(1H-indazol-6-yl)benzenesulfonamide scaffold has been particularly effective, yielding compound K22 with an IC50 of just 0.1 nM. rsc.org

CK2: Protein kinase CK2 is a pleiotropic serine/threonine kinase involved in numerous biological processes. Novel CK2 inhibitors have been identified among 3-aryl-indazole 5- and 7-carboxylic acid derivatives, which demonstrated IC50 values in the range of 3.1–6.5 μM. nyu.edusemanticscholar.org

KDR: Kinase insert domain receptor (KDR), also known as VEGFR-2, is a key mediator of angiogenesis. nih.govwikipedia.org A novel class of potent and selective KDR inhibitors incorporating an indazole moiety has been discovered and optimized. nih.govsci-hub.box

MK2: Research into indazole analogs as specific inhibitors for Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is not extensively documented in the reviewed literature.

JNK1: c-Jun N-terminal kinase 1 (JNK1) is a member of the MAPK family involved in cellular responses to stress, inflammation, and apoptosis. scbt.com Patent literature discloses indazole derivatives designed as selective inhibitors of JNK, indicating active research in targeting this kinase with the indazole scaffold. google.com

Table 4: Inhibitory Activity of Indazole Analogs Against Various Kinases

Compound Class/ID Target IC50 / Potency Source
Indazole Analogue (6) PAK4 Ki = 0.013-0.066 µM (series) nih.gov
K22 PLK4 0.1 nM rsc.org

Cellular Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest Studies

The anticancer effects of many kinase inhibitors, including indazole analogs, are often mediated through the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle. Inhibition of kinases that are crucial for cell division, such as Cdc7 and Aurora kinases, can lead to mitotic catastrophe and subsequent apoptosis. nih.govresearchgate.net For instance, haspin kinase inhibitors with an indazole core have been shown to cause an arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis. researchgate.net Similarly, targeting Cdc7 prevents the initiation of DNA replication, which can trigger cell cycle arrest and apoptosis in cancer cells that are highly dependent on this process. nih.gov Studies on various heterocyclic compounds with structural similarities to indazoles have demonstrated the ability to induce cell cycle arrest at different phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation. nih.gov

Antimicrobial and Antiparasitic Research

The indazole scaffold has been a focal point in the development of novel therapeutic agents, with numerous analogs of this compound demonstrating a wide array of antimicrobial and antiparasitic activities. These compounds have been investigated for their efficacy against bacteria, fungi, and various protozoan parasites, revealing promising avenues for the treatment of infectious diseases.

Antibacterial and Antifungal Spectrum of Activity

Derivatives of the indazole nucleus have been shown to possess significant antibacterial and antifungal properties. nih.gov A series of N-methyl-3-aryl indazoles exhibited notable activity against several bacterial strains, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govorientjchem.org The biological evaluation of these compounds indicated that their antimicrobial efficacy is influenced by the nature and position of substituents on the indazole core. orientjchem.org For instance, certain synthesized indazole derivatives displayed moderate to good in vitro antimicrobial activities. orientjchem.org

In one study, compounds 5i, 5f, and 5a showed superior activity against Xanthomonas campestris with zones of inhibition of 2.3 cm, 2.2 cm, and 2.1 cm, respectively, compared to the standard streptomycin (B1217042) at 2.8 cm. orientjchem.org Against Bacillus megaterium, compounds 5j, 5a, and 5h demonstrated excellent activity with inhibition zones of 1.6 cm, 1.5 cm, and 1.2 cm, respectively. orientjchem.org Furthermore, compounds 5j and 5a were also effective against Escherichia coli, with inhibition zones of 1.6 cm and 1.5 cm. orientjchem.org In terms of antifungal activity, compounds 5b, 5c, and 5d were moderately active against Candida albicans, each showing an inhibition zone of 1.6 cm or 1.5 cm. orientjchem.org Another study highlighted that 3-methyl-1H-indazole derivatives also possess antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. sciengine.com Specifically, the compound 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole was identified as having the most potent antibacterial activity against both tested strains. sciengine.com

CompoundXanthomonas campestris (Zone of Inhibition in cm)Bacillus megaterium (Zone of Inhibition in cm)Escherichia coli (Zone of Inhibition in cm)Candida albicans (Zone of Inhibition in cm)
5a2.11.51.5-
5b---1.6
5c---1.5
5d---1.5
5f2.2---
5h-1.2--
5i2.3---
5j-1.61.6-
Streptomycin (Standard)2.83.73.93.8

Antileishmanial Activity and Mechanistic Aspects

Indazole derivatives, particularly those with a 5-nitro substitution, have emerged as potent agents against various Leishmania species. nih.gov A study of twenty 2-benzyl-5-nitroindazolin-3-one derivatives revealed significant in vitro activity against Leishmania amazonensis. nih.gov Several of these compounds exhibited a high selectivity index, indicating a favorable profile of activity against the parasite with lower toxicity to mammalian cells. nih.gov For instance, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) demonstrated a 50% inhibitory concentration (IC50) of 0.46 ± 0.01 µM against amastigotes, with a selectivity index of 875. nih.gov

Further investigations into 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed that compounds NV6 and NV8 were active against both the promastigote and amastigote life stages of L. amazonensis, L. infantum, and L. mexicana. nih.gov These derivatives demonstrated in vitro activity comparable to the standard drug Amphotericin B against the promastigote stage. nih.gov The mechanism of action for some of these antileishmanial compounds is believed to involve the disruption of the parasite's cell membrane by interfering with ergosterol (B1671047) biosynthesis, a pathway that is crucial for the parasite's survival. tandfonline.com This interference can lead to alterations in the fungal cell membrane and ultimately cell death. tandfonline.com Additionally, some indole derivatives have been noted to inhibit phospholipase A2, which is involved in the host cell invasion process. tandfonline.com

Antitrichomonal and Trypanocidal Studies

The antiparasitic activity of 5-nitroindazole (B105863) derivatives extends to Trichomonas vaginalis and Trypanosoma cruzi, the causative agents of trichomoniasis and Chagas disease, respectively. nih.govresearchgate.net A series of 5-nitroindazole derivatives demonstrated significant in vitro activity against different forms of T. cruzi. nih.gov Notably, derivatives 11-14 and 17 showed trypanocidal effects on epimastigotes with IC50 values ranging from 1.00 to 8.75 µM, which is considerably better than the reference drug benznidazole (B1666585) (IC50 = 25.22 µM). nih.gov

Furthermore, compounds 16 and 24, which are 5-nitroindazole derivatives, were effective against the replicative forms of a moderately drug-resistant strain of T. cruzi, with IC50 values of 0.49 µM and 5.75 µM against epimastigotes, and 0.41 µM and 1.17 µM against intracellular amastigotes, respectively. nih.gov In the context of antitrichomonal activity, certain thiosemicarbazones and selenoisosters of indazole have shown remarkable effects against T. vaginalis. researchgate.net For example, thiosemicarbazones 49, 51, and 63 displayed IC50 values of 16.39 µM, 14.84 µM, and 14.89 µM, respectively, while the selenoisosters 74 and 75 had slightly enhanced activity with IC50 values of 11.10 µM and 11.02 µM. researchgate.net

Role of Nitro Group and Interaction with Nitroreductases (NTRs) in Mechanism

The presence of a nitro group, particularly at the 5-position of the indazole ring, is a critical determinant of the antiparasitic activity of these compounds. mdpi.comresearchgate.net This functional group is believed to enhance trypanocidal activity by inducing oxidative stress within the parasite. mdpi.comresearchgate.net The proposed mechanism involves the activation of the nitro group by parasitic nitroreductases (NTRs). mdpi.comresearchgate.net This enzymatic reduction of the nitro group leads to the generation of reactive oxygen species (ROS), which are toxic to the parasite and can induce apoptosis. mdpi.comresearchgate.net

Computational docking studies have provided insights into the interaction between these nitro-indazole compounds and the active site of NTRs, showing how they bind to critical residues of the enzyme. mdpi.comresearchgate.net The reduction of the nitro group to nitroso and hydroxylamine (B1172632) intermediates is a key step in this process. chemrxiv.org This bioactivation is essential for the cytotoxic effects observed against parasites like T. cruzi. The lipophilicity of the compounds also plays a role in their activity, and the strategic placement of the nitro group is crucial for the generation of free radicals. mdpi.comresearchgate.net

Other Emerging Biological Activities and Associated Molecular Mechanisms

Beyond their antimicrobial and antiparasitic properties, analogs of this compound have been explored for other therapeutic applications, with a notable focus on their potential as enzyme inhibitors.

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Indazole derivatives have been identified as promising inhibitors of cholinesterase enzymes, particularly butyrylcholinesterase (BChE), which is a target in the management of Alzheimer's disease. monash.eduum.edu.my In a study of 17 synthesized indazole derivatives, compound 4q was found to be a potent and selective inhibitor of BChE. monash.eduum.edu.my Molecular docking simulations suggest that this compound binds to BChE through a combination of hydrophobic and polar interactions. monash.eduum.edu.my

Another study investigating a series of 5-substituted indazole derivatives found that several compounds were effective inhibitors of both acetylcholinesterase (AChE) and BChE. tandfonline.comnih.gov The 5-aminosubstituted indazoles 1-4, 6, and 11 were particularly interesting for their BChE inhibitory activity, with N-1 dichlorobenzyl derivatives 2-4 showing IC50 values in the submicromolar range. tandfonline.comnih.gov Furthermore, a library of indazole-based thiadiazole-containing thiazolidinone hybrids demonstrated a broad spectrum of BChE inhibition, with IC50 values ranging from 0.89 ± 0.12 μM to 27.08 ± 0.19 μM. nih.gov Specifically, derivatives 1, 9, and 14 were significantly active against BChE, with IC50 values of 0.89 ± 0.12 μM, 0.98 ± 0.48 μM, and 1.19 ± 0.42 μM, respectively, which are comparable to the standard inhibitor Donepezil (IC50 = 1.35 ± 0.37 μM). nih.gov

CompoundButyrylcholinesterase (BChE) IC50 (µM)
Indazole-based thiadiazole-thiazolidinones
10.89 ± 0.12
90.98 ± 0.48
141.19 ± 0.42
Donepezil (Standard)1.35 ± 0.37
5-substituted indazoles
2Submicromolar
3Submicromolar
4Submicromolar

Neuroprotective Pathways and Effects

Analogs of this compound have emerged as promising candidates for the development of neuroprotective agents, targeting various pathways implicated in neurodegenerative diseases. Research into the broader class of indazole-containing compounds has revealed several key mechanisms through which they may exert their neuroprotective effects.

One significant area of investigation involves the modulation of voltage-dependent sodium channels. A study on oxadiazolylindazole sodium channel modulators, which share a structural similarity to the benzyl-indazole core, demonstrated neuroprotective activity in hippocampal neurons. Compounds such as (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine (CFM1178) and its N2-benzyl isomer (CFM6058) have shown potent, use- and voltage-dependent blockade of sodium currents. Their activity against the Nav1.6 sodium channel isoform, in particular, is believed to be consistent with their neuroprotective effects.

Furthermore, certain indazole derivatives have shown potential in the context of Parkinson's disease. Indazole-5-carboxamides, for example, have exhibited a strong affinity for monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters and have been implicated in the pathophysiology of Parkinson's. Another promising target is the Leucine-rich repeat kinase 2 (LRRK2), and the LRRK2 antagonist MLi-2, an indazole-based compound, has demonstrated notable efficacy in models of neurodegenerative disease. nih.gov

In the realm of Alzheimer's disease research, some 5-substituted indazole derivatives have demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced cell death in human neuroblastoma SH-SY5Y cells. scilit.com These compounds were also found to act as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE1), all of which are key enzymes in the pathogenesis of Alzheimer's disease. scilit.com

The table below summarizes the neuroprotective activities of selected indazole analogs.

Compound/Analog ClassTarget/MechanismModel SystemObserved Effect
Oxadiazolylindazoles (e.g., CFM1178, CFM6058)Voltage-dependent sodium channels (Nav1.6)Hippocampal slices, dissociated hippocampal neuronsNeuroprotection, use- and voltage-dependent block of sodium currents
MLi-2LRRK2 antagonistModels of neurodegenerative diseaseEfficacious in treating neurodegenerative conditions
Indazole-5-carboxamidesMonoamine oxidases (MAOs)---Strong affinity, potential for Parkinson's disease therapy
5-substituted indazole derivativesAChE/BuChE and BACE1 inhibitionHuman neuroblastoma SH-SY5Y cellsNeuroprotective effects against Aβ-induced cell death

Antiplatelet Activity and Soluble Guanylate Cyclase (sGC) / Phosphodiesterase (PDE) Modulation

The nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulator of platelet function. nih.gov Analogs of this compound have been identified as modulators of this pathway, primarily through their interaction with soluble guanylate cyclase (sGC) and phosphodiesterases (PDEs).

A key compound in this class is YC-1, a 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analog, which has been extensively studied for its antiplatelet effects. researchgate.net YC-1 acts as a potent activator of sGC, the primary receptor for NO. researchgate.net This activation leads to an increase in intracellular cGMP levels, which in turn inhibits platelet aggregation. springermedicine.com Furthermore, YC-1 and several of its potent derivatives also function as inhibitors of phosphodiesterase 5 (PDE5), an enzyme responsible for the degradation of cGMP. researchgate.net This dual mechanism of action—sGC activation and PDE5 inhibition—results in a sustained elevation of cGMP and a robust antiplatelet effect. researchgate.net

Another relevant analog is benzydamine (B159093), a 1-benzyl-3-(3-dimethylaminopropyloxy)indazole, which has also been identified as a potent activator of sGC. nih.gov Structure-activity relationship studies around benzydamine have highlighted the importance of the C-3 substituent for its enzymatic activity. nih.gov These findings underscore the potential of the 1-benzyl-indazole scaffold in designing novel antiplatelet agents that target the sGC/PDE pathway.

The table below details the effects of selected 1-benzyl-indazole analogs on platelet aggregation and the sGC/PDE pathway.

CompoundPrimary MechanismEffect on Platelet Aggregation
YC-1sGC activator and PDE5 inhibitorPotent inhibition
BenzydaminesGC activatorInhibition
YC-1 Analogs (compounds 29, 30, 31, 44, 45)sGC activators and PDE5 inhibitorsPotent inhibition

Antiarrhythmic Properties

While the indazole scaffold is recognized for a wide array of pharmacological activities, including cardiovascular effects, the specific antiarrhythmic properties of this compound and its close analogs are an area of ongoing investigation. nih.govalliedacademies.org The antiarrhythmic potential of this class of compounds is likely attributable to the modulation of various ion channels and receptors that govern cardiac electrophysiology.

Antiarrhythmic drugs are typically classified based on their primary mechanism of action, which often involves the blockade of sodium, potassium, or calcium channels, or the modulation of adrenergic receptors. Research into indazole derivatives suggests that their cardiovascular effects may be mediated through similar pathways. For instance, certain marsanidine (B1261314) analogues, which incorporate an indazole ring, have been shown to decrease blood pressure and heart rate in rats. These effects are attributed to their interaction with α2-adrenoceptors and I1-imidazoline receptors, suggesting a mechanism that involves modulation of the sympathetic nervous system.

The potential for indazole derivatives to act on cardiac ion channels is also a plausible mechanism for their antiarrhythmic effects. By altering the flux of ions such as Na+, K+, and Ca2+, these compounds could influence the cardiac action potential, thereby correcting irregularities in heart rhythm. The diverse pharmacological activities of the indazole nucleus suggest that derivatives could be designed to target specific ion channels implicated in various types of arrhythmias.

Further research is needed to fully elucidate the specific antiarrhythmic mechanisms of this compound analogs and to identify the key structural features responsible for any observed activity.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Benzyl 1h Indazol 3 Ol Derivatives

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of indazole derivatives is profoundly influenced by the nature, size, and position of various substituents on both the core heterocyclic ring and its appended functionalities. rsc.org Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity against biological targets.

For instance, in a series of indazole-based diarylurea derivatives designed as anticancer agents, the indazole ring was found to tolerate a variety of substituents, while the nitrogen position of a central pyridine (B92270) ring played a critical role in the observed antiproliferative activity. nih.gov Similarly, in the development of indazole arylsulfonamides as CCR4 antagonists, SAR investigations revealed that only small groups were tolerated at the C5, C6, or C7 positions of the indazole ring, with C6-substituted analogues being preferred. acs.org Methoxy- or hydroxyl-containing groups were identified as the more potent substituents at the C4 position. acs.org

The substitution on the benzyl (B1604629) group itself is also a key determinant of activity. In one series of benzyl-substituted indazoles, the effect of substituents on inhibitory activity followed the order of CH₃ > H > Br > OCH₃ > F > NO₂ > CN, highlighting a sensitivity to both electronic and steric factors. The stereochemistry of the benzyl group can also be crucial, with the S-isomer of one compound showing significantly better activity (IC₅₀ = 0.42 μM) than its corresponding R-isomer (IC₅₀ = 7.32 μM).

Furthermore, studies on indazole derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors showed that increasing the size of an alkoxy substituent on an attached phenyl ring (e.g., from methoxy (B1213986) to ethoxy to isopropoxy) led to an increase in activity. The introduction of a fluorine atom also markedly improved potency. nih.gov

These findings underscore the importance of systematic substitution to probe the binding pockets of target proteins, ultimately enhancing potency and selectivity. nih.govnih.gov

Table 1: Impact of Substituents on Indazole Derivatives' Biological Activity

Scaffold/Series Target/Activity Position of Substitution Favorable Substituents Unfavorable Substituents Ref.
Indazole Arylsulfonamides CCR4 Antagonism C4 Methoxy, Hydroxyl - acs.org
Indazole Arylsulfonamides CCR4 Antagonism C5, C6, C7 Small groups (C6 preferred) Bulky groups acs.org
Benzyl-Substituted Indazoles Kinase Inhibition Benzyl Ring CH₃, H NO₂, CN

Positional Isomerism and Tautomeric Influence on Bioactivity

The bioactivity of indazole derivatives is not only governed by the types of substituents but also by their specific arrangement (positional isomerism) and the tautomeric form of the indazole core itself. Indazole can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable and thus the predominant tautomer. nih.govbohrium.comcaribjscitech.com This tautomerism significantly influences the molecule's reactivity, physical properties, and biological interactions. bohrium.comnih.gov While many active compounds are derived from the 1H-indazole scaffold, derivatives of the 2H tautomer have also been developed as antimicrobial and anti-inflammatory agents. pnrjournal.com

The 3-hydroxy group of the parent compound, 5-Benzyl-1H-indazol-3-ol, can also exist in tautomeric equilibrium with its keto form, indazolin-3-one. researchgate.netresearchgate.net The predominance of the 1H-indazol-3-ol tautomer is generally observed in solution. researchgate.net

Positional isomerism, particularly the regiochemistry of appended linkers and functional groups, can have a dramatic effect on biological function. A striking example is seen in indazole-3-carboxamides designed as Calcium-Release Activated Calcium (CRAC) channel blockers. In this series, the specific regiochemistry of the amide linker was found to be critical for activity. The indazole-3-carboxamide derivative 12d was a potent inhibitor of calcium influx with a sub-micromolar IC₅₀. In stark contrast, its positional isomer, the "reverse amide" analogue 9c , was completely inactive, even at concentrations up to 100 μM. This highlights that the precise orientation of hydrogen bond donors and acceptors, dictated by the linker's position, is essential for target engagement.

This critical dependence on isomerism means that regioselective synthesis is a key challenge and focus in the development of indazole-based drugs, as the isolation of the desired N-1 or N-2 alkylated regioisomer can be difficult but is crucial for obtaining the intended biological effect. nih.gov

Rational Design Strategies for Optimizing Bioactivity and Pharmacological Profiles

The development of potent and selective this compound derivatives has been greatly accelerated by the application of various rational drug design strategies. These computational and structure-guided approaches allow for the targeted optimization of lead compounds.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent leads. nih.gov Indazole is considered a privileged fragment in FBDD. pharmablock.com FBDD has been successfully used to discover novel indazole derivatives as inhibitors of targets such as Aurora kinases and HDACs. nih.govnih.gov For example, a fragment-based lead discovery campaign, combined with virtual screening, led to the identification of a series of ligands that were optimized using structure-based design to yield cell-active molecules. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, SBDD can be employed to design molecules that fit precisely into the binding site. This strategy has been used to guide the optimization of indazole analogues as irreversible and mutant-selective EGFR inhibitors and to develop potent FGFR kinase inhibitors. nih.govresearchgate.net Molecular docking, a key component of SBDD, helps to explore and understand the interactions between the indazole derivatives and the target, guiding further SAR analysis. nih.gov

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active molecule with a structurally different core while retaining the original biological activity. acs.org Indazole has proven to be a successful privileged scaffold in these exercises, particularly for kinase inhibitors. pharmablock.com Scaffold hopping from an indole (B1671886) core to an indazole framework has been used to develop dual MCL-1/BCL-2 inhibitors. rsc.org This approach can lead to novel chemical entities with improved properties, such as enhanced metabolic stability or altered selectivity profiles. nih.gov

These rational design principles, often used in combination, provide a powerful toolkit for medicinal chemists to refine the bioactivity and pharmacological profiles of indazole-based compounds, transforming initial hits into optimized clinical candidates. nih.govnih.gov

Comparative Analysis with Related Indazole Core Structures and Bioisosteres

The indazole ring is often considered a bioisostere of other aromatic heterocyclic systems, most notably indole and benzimidazole (B57391), as well as non-heterocyclic structures like phenol (B47542). nih.govpharmablock.comnih.gov Bioisosteric replacement is a key strategy in medicinal chemistry to modulate physicochemical properties and improve drug-like characteristics without losing biological activity.

Indazole vs. Indole: Indazole is a well-established bioisostere for indole. rsc.org While both have an NH group that can act as a hydrogen bond donor, the indazole ring possesses an additional nitrogen atom that can serve as a hydrogen bond acceptor. pharmablock.com This difference can provide an opportunity for improved affinity and selectivity for a given biological target. pharmablock.com This principle has been successfully applied in developing serotonin (B10506) 5HT3 receptor antagonists, where replacing the indole moiety of a lead compound with an indazole ring retained potent activity. acs.orgnih.govacs.org

Indazole vs. Benzimidazole: Benzimidazole is another heterocyclic system that can be considered a bioisostere for indazole. Both scaffolds have been incorporated into kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. researchgate.nettandfonline.com In the rational design of FLT3 inhibitors, derivatives incorporating both benzimidazole and indazole fragments were synthesized, demonstrating the utility of combining these related core structures to achieve high potency. tandfonline.com The concept of bioisosterism between benzimidazole and catechol has also been explored, suggesting a broader network of potential structural replacements. nih.gov

Indazole vs. Phenol: The indazole ring can also serve as a bioisostere for a simple phenol group. Heterocyclic bioisosteres like indazole are generally more lipophilic and less susceptible to phase I and II metabolism compared to the corresponding phenol, which can be an advantage in drug design. pharmablock.com

By comparing the this compound scaffold to these related structures and bioisosteres, researchers can explore novel chemical space, circumvent metabolic liabilities, and fine-tune the pharmacological profile of a lead compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT, FMO, NBO, MEP) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to optimize molecular geometry and analyze the electronic landscape.

Recent studies have utilized DFT to investigate the geometry and electronic properties of copper(II) complexes incorporating the 1-Benzyl-1H-indazol-3-ol ligand. These calculations, often using functionals like B3LYP, help determine molecular-level insights, such as bond lengths, angles, and charge distribution. DFT studies of these derivatives suggested a square planar geometry around the central copper atom.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability; a smaller gap suggests higher reactivity and potential for charge transfer interactions within the molecule.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It creates a 3D map of the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This helps in predicting how the molecule will interact with other molecules and biological receptors.

Natural Bond Orbital (NBO) analysis provides information about charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, further clarifying its stability and bonding characteristics.

Computational MethodKey Parameters InvestigatedTypical Insights Gained
Density Functional Theory (DFT)Optimized Geometry, Bond Lengths/Angles, Mulliken ChargesProvides the most stable 3D structure and electronic configuration.
Frontier Molecular Orbital (FMO)HOMO Energy, LUMO Energy, Energy Gap (ΔE)Indicates chemical reactivity, stability, and sites for electron donation/acceptance.
Molecular Electrostatic Potential (MEP)Electron Density Surface, Positive/Negative Potential RegionsPredicts sites for electrophilic and nucleophilic attack and intermolecular interactions.
Natural Bond Orbital (NBO)Charge Transfer, Stabilization Energies (E2)Reveals intramolecular charge transfer events and delocalization of electrons.
Table 1: Overview of Quantum Chemical Calculation Methods in Indazole Research.

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is critical in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of benzyl-indazole research, molecular docking has been successfully applied to predict the binding modes and affinities of derivatives with various biological targets. For instance, copper(II) complexes of 1-Benzyl-1H-indazol-3-ol were subjected to molecular docking against breast cancer proteins to understand their potential as anticancer agents. These studies help to confirm binding sites and affinities observed in experimental assays. The docking process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding affinity, typically in kcal/mol. A more negative score indicates a stronger predicted interaction.

The analysis of docking results reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. For example, studies on other indazole derivatives have identified interactions with residues like LEU43, GLN109, and LYS140 in certain cancer-related receptor proteins.

Compound/DerivativeProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Copper(II) complexes of 1-Benzyl-1H-indazol-3-olBreast Cancer ProteinData not specified in abstractNot specified in abstract
1-trityl-5-azaindazole derivativesPBR Receptor Protein-257.9 to -286.3LEU43, GLN109, ILE141, LYS140, PHE23, LEU30
1-trityl-5-azaindazole derivative (3c)MDM2 Receptor-359.2GLN72, HIS73
Table 2: Examples of Molecular Docking Studies on Indazole Derivatives.

In Silico Predictions of Mechanistic Pathways and Biological Outcomes

In silico methods extend beyond static docking to predict the consequences of ligand-target interactions. By combining quantum chemical calculations with docking results, researchers can hypothesize the mechanistic pathways through which a compound exerts its biological effect. For example, if DFT analysis shows a particular region of a molecule is highly reactive and docking shows this region is positioned near a key catalytic residue in an enzyme, it can be inferred that the compound may act as an inhibitor through covalent modification.

Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are vital in early-stage drug development to assess the druglikeness of a compound. While specific ADME data for 5-Benzyl-1H-indazol-3-ol is not available from the provided sources, these general methodologies are routinely applied to indazole scaffolds to forecast their pharmacokinetic profiles.

The biological outcomes predicted by these studies, such as the potential anticancer activity of 1-Benzyl-1H-indazol-3-ol derivatives, guide further experimental work, including in vitro and in vivo testing.

Advanced Computational Methodologies in Indazole Research

Beyond standard docking and DFT, more advanced computational techniques are being applied to indazole research to gain a more dynamic and accurate understanding of molecular behavior.

Molecular Dynamics (MD) simulations, for instance, model the movement of atoms and molecules over time. This provides a view of how a ligand-protein complex behaves in a simulated physiological environment, accounting for flexibility and solvent effects. MD simulations can reveal conformational changes upon ligand binding and provide a more stable representation of the binding mode than static docking alone.

Following MD simulations, methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be used to calculate binding free energies. These calculations offer a more accurate estimation of binding affinity than docking scores by considering factors like solvation energy. Such advanced methodologies are crucial for validating docking results and refining the understanding of the stability and dynamics of ligand-receptor interactions in the indazole class of compounds.

Analytical and Spectroscopic Techniques in the Characterization and Research of 5 Benzyl 1h Indazol 3 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 5-Benzyl-1H-indazol-3-ol and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of these compounds.

In ¹H NMR, the chemical shifts (δ) of protons provide information about their electronic environment. For instance, aromatic protons on the indazole and benzyl (B1604629) rings typically resonate in the downfield region (around 7-8 ppm), while the benzylic methylene (B1212753) protons (CH₂) appear further upfield. The coupling patterns (e.g., doublets, triplets) reveal the connectivity of adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of attached functional groups. For example, the carbon atom of the C=O group in the indazolinone tautomer or the C-OH carbon in the indazol-3-ol tautomer would have distinct and characteristic chemical shifts.

Proton (¹H) Chemical Shift (δ) ppm Carbon (¹³C) Chemical Shift (δ) ppm
CH₂ (Benzyl)5.63 (s, 2H)C5 (Triazole)52.81
NH₂6.00 (br, 2H)C6 (Triazole)123.07
CH (Aromatic)7.33-7.40 (m, 5H)C3 (Aromatic)127.92
CH (Triazole)8.40 (s, 1H)C1 (Aromatic)128.15
NH12.19 (br, 1H)C2 (Aromatic)128.76
C4 (Aromatic)135.04
C7 (Triazole)140.73
C8/C9 (Triazole)152.10 and 157.41
Note: Data for 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine in DMSO-d₆. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, MS is crucial for confirming its successful synthesis and for identifying any potential byproducts or impurities.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which allows for the deduction of the elemental composition. For instance, the molecular formula of this compound is C₁₄H₁₂N₂O, corresponding to a molecular weight of 224.26 g/mol . HRMS would be able to confirm this with a high degree of confidence.

Furthermore, by inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can be used to deduce the structure of the molecule. For this compound, expected fragmentation pathways could include the loss of the benzyl group or cleavage of the indazole ring. The analysis of these fragments provides valuable structural information that complements NMR data. While a specific mass spectrum for this compound is not provided in the search results, HRMS data for related compounds, such as 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine, has been reported, confirming the utility of this technique for molecular formula verification. researchgate.net

Compound Ion Calculated m/z Found m/z
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine[M+Na]⁺264.09736264.09680
Note: High-Resolution Mass Spectrometry (HRMS) data for a related indazole analog. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

In the context of indazol-3-ols, X-ray crystallography can definitively establish the tautomeric form present in the solid state. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal and can influence physical properties like melting point and solubility. While a specific crystal structure for this compound was not found, studies on related indazole derivatives have successfully employed this technique to elucidate their molecular structures. For example, the crystal structure of an ortho-alkylated indazol-3-ol derivative was determined by X-ray crystallographic analysis, confirming the connectivity and stereochemistry of the molecule.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool in the research and development of compounds like this compound.

For purity assessment, HPLC is used to separate the target compound from any starting materials, byproducts, or degradation products. A pure sample will ideally show a single peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. A reversed-phase HPLC method is commonly used for compounds of this nature, where a nonpolar stationary phase is used with a polar mobile phase.

HPLC is also instrumental in monitoring the progress of a chemical reaction. By taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product. The development of a robust HPLC method is a critical step in the synthesis and quality control of this compound and its analogs. For the related compound, 1-Benzyl-1H-indazol-3-ol, an HPLC method has been developed for its determination in pharmaceutical formulations, highlighting the applicability of this technique.

Parameter Description
Technique High-Performance Liquid Chromatography (HPLC)
Application Purity assessment of final product
Monitoring the progress of synthesis reactions
Stationary Phase Typically a nonpolar material (e.g., C18) for reversed-phase chromatography
Mobile Phase A mixture of polar solvents (e.g., acetonitrile (B52724) and water with a buffer)
Detection UV-Vis detector set at a wavelength where the compound absorbs light

Electron Microscopy Applications in Biological Evaluation (e.g., Cellular Morphology Changes, Parasite Studies)

Electron microscopy (EM) is a high-resolution imaging technique that uses a beam of electrons to visualize specimens at a much higher magnification than is possible with a light microscope. This makes it an invaluable tool for studying the effects of chemical compounds on the ultrastructure of cells and microorganisms.

In the biological evaluation of this compound and its analogs, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be employed to observe changes in cellular morphology. For example, if a compound is being investigated for its anticancer properties, TEM can be used to visualize its effects on cancer cells, such as changes in the structure of the nucleus, mitochondria, or other organelles, which may be indicative of apoptosis or other forms of cell death.

In the context of anti-parasitic research, EM is used to study the morphological damage inflicted by a compound on a parasite. For instance, a study on 3-alkoxy-1-benzyl-5-nitroindazole derivatives, which are structurally related to this compound, used TEM and SEM to investigate their effects on Leishmania amazonensis promastigotes. These studies can reveal alterations in the parasite's cell membrane, flagellum, or internal organelles, providing insights into the compound's mechanism of action. Such ultrastructural changes can be a key indicator of a compound's efficacy as an anti-parasitic agent.

Technique Application Observable Changes
Transmission Electron Microscopy (TEM) Visualization of the internal ultrastructure of cells and parasites.Changes in organelle morphology (e.g., mitochondria, nucleus), membrane integrity, and cytoplasmic contents.
Scanning Electron Microscopy (SEM) Imaging the surface topography of cells and parasites.Alterations in cell shape, surface texture, and the integrity of structures like the cell membrane and flagella.

Patent Landscape and Intellectual Property Analysis for Indazole Derivatives

Overview of Key Patent Filings Related to Indazole Synthesis and Chemical Diversity

The development of novel and efficient synthetic routes to construct the indazole core and its derivatives is a critical area of patent activity. These patents are fundamental as they can provide broad protection over a class of compounds by controlling the means of production. Early synthetic methods often required harsh conditions, but modern innovations focus on milder, more versatile, and regioselective reactions. google.com

Patents in this domain often cover:

Novel Cyclization Strategies: Methods for forming the bicyclic indazole ring from various starting materials. For instance, patents describe intramolecular C-H amination and reductive cyclization of ortho-nitro-ketoximes. nih.govgoogle.com

Catalytic Systems: The use of transition metals, such as palladium or copper, to catalyze the formation of indazoles, often allowing for a broader scope of substrates and milder reaction conditions.

Functionalization Methods: Techniques for selectively adding substituents to the indazole core, particularly at the N1, N2, and C3 positions, are crucial for creating chemical diversity and fine-tuning pharmacological properties. pnrjournal.com

Below is a table of representative patents that highlight key innovations in the synthesis of indazole derivatives.

Patent NumberTitleAssignee/ApplicantSummary of Innovation
US8022227B2Method of synthesizing 1H-indazole compoundsSloan-Kettering Institute for Cancer ResearchDescribes a method for synthesizing 1H-indazoles under mild conditions by reacting aromatic carbonyl compounds with a nitrogen source to form oximes, which are then converted to the indazole structure. google.com
WO2017186693A1Synthesis of indazolesBayer Pharma AktiengesellschaftFocuses on processes for preparing specific substituted indazoles, which are key intermediates for active pharmaceutical ingredients. google.com
US9085565B2Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamideNerviano Medical Sciences S.r.l.Details a specific synthetic process for a complex indazole derivative, highlighting methods for large-scale and purified production of a protein kinase inhibitor. google.com

Patent Trends in Therapeutic Applications and Target Innovations of Indazole Compounds

The therapeutic potential of indazole derivatives is vast, with patent filings spanning numerous disease areas. nih.govresearchgate.net A major trend in recent years has been the development of indazoles as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. tandfonline.comnih.gov The versatility of the indazole scaffold allows it to bind to the ATP-binding site of many kinases. mdpi.com

Key therapeutic areas and biological targets covered in indazole-related patents include:

Oncology: A significant portion of patents focus on cancer treatment. mdpi.com Indazole derivatives have been developed as inhibitors for targets like TEAD (Transcriptional Enhanced Associate Domain), receptor tyrosine kinases (e.g., EGFR, FGFR), and cell cycle-related kinases (CDKs). nih.govgoogle.commdpi.com

Inflammation and Autoimmune Diseases: Indazoles are patented as inhibitors of kinases involved in inflammatory signaling pathways, such as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), JAK (Janus kinase), and RIP2 kinase. google.comnih.gov

Neurological Disorders: Patents describe the use of indazoles for conditions like pain and neurodegeneration, often targeting receptors such as the cannabinoid (CB1) receptor or the 5-HT3 receptor. nih.govgoogle.com

The following table outlines recent patent trends in the therapeutic applications of indazole compounds.

Therapeutic AreaBiological TargetRepresentative Patent(s)Key Assignees
Oncology TEAD InhibitorsWO2023097195A1Revolution Medicines, Inc. nih.gov
Oncology Protein Kinase Inhibitors (general)US9085565B2Nerviano Medical Sciences S.r.l. google.com
Oncology Tyrosine Kinase Inhibitors (e.g., Axitinib)N/A (Marketed Drug)Pfizer, Inc.
Inflammation IRAK4 InhibitorsWO2015104662A1Aurigene Discovery Technologies Limited google.com
Neurological Disorders CB1 AgonistsWO2009106980A2Merck Sharp & Dohme Corp. google.com

Strategic Considerations in Intellectual Property for Medicinal Chemistry of Indazoles

Protecting intellectual property is paramount in drug discovery, and the indazole field is no exception. acs.org Companies employ multifaceted strategies to build a robust patent portfolio around their indazole-based assets.

Strategic considerations include:

Scaffold Hopping and Core Structure Claims: While the basic indazole scaffold is well-known, patents can be obtained for novel substitution patterns that lead to unexpected or improved properties. A common strategy is to file a broad Markush claim covering numerous potential substitutions around the core, followed by more specific claims on lead compounds.

Method-of-Use Patents: Even if a compound is known, a new therapeutic use for it can be patented. As research uncovers new roles for biological targets, companies can file patents claiming the use of their existing indazole compounds for these new indications.

Composition of Matter and Formulation Patents: Beyond the active molecule itself, patents can cover specific pharmaceutical compositions. A significant strategy involves patenting new crystalline forms (polymorphs) of a drug substance, which can have improved stability, solubility, or manufacturing characteristics, thereby extending market exclusivity. google.com

Process Patents: As mentioned in Section 7.1, patenting a novel, efficient, or scalable synthesis method can provide a powerful competitive advantage by controlling the most commercially viable way to produce a drug. google.com

Successfully navigating the IP landscape requires a deep understanding of prior art and a forward-looking strategy that protects not just a single molecule, but the entire innovation chain from synthesis to final drug product. acs.org

Future Directions and Translational Research Perspectives for 5 Benzyl 1h Indazol 3 Ol Research

Development of Novel Indazole-Based Chemical Entities with Enhanced Properties

The structural versatility of the 5-Benzyl-1H-indazol-3-ol core provides a robust platform for generating novel chemical entities with potentially enhanced pharmacological properties. A primary avenue for derivatization is the modification of the hydroxyl group at the 3-position. For instance, research on analogous 1-benzyl-5-nitroindazole-3-ol has shown that conversion of the hydroxyl group to various alkoxy ethers can yield compounds with potent antileishmanial activity. nih.gov This strategy could be applied to this compound to improve properties such as solubility, metabolic stability, and target affinity. nih.gov

Furthermore, the indazole ring itself offers multiple sites for modification. The nitrogen atom at the 1-position (N1) can be functionalized, a common strategy to modulate the biological activity of indazole-containing drugs. nih.gov Additionally, the benzyl (B1604629) and benzene (B151609) moieties of the core structure can be substituted with various functional groups to explore structure-activity relationships (SAR) and fine-tune the compound's properties. One notable approach involves the rhodium(III)-catalyzed reaction of N-aryl indazol-3-ols with maleimides to create succinimide-bearing scaffolds, effectively linking the indazole core to other bioactive molecules or chemical probes. acs.orgnih.govnih.gov Adapting such a strategy for this compound could lead to the creation of hybrid molecules with dual-action capabilities or targeted delivery mechanisms.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

Indazole derivatives are known to exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov However, the specific biological targets of this compound remain largely uncharacterized. A key future direction is the comprehensive biological screening of this compound and its novel derivatives against a wide panel of molecular targets.

Given the established activities of related compounds, promising areas of investigation include:

Antiprotozoal Activity: Derivatives of 1-benzyl-5-nitroindazole have demonstrated significant activity against various Leishmania species. nih.gov Screening this compound and its analogues for activity against parasitic protozoa like Leishmania, Trypanosoma, and Plasmodium is a logical next step.

Antimicrobial and Anti-inflammatory Action: Many indazole-containing compounds have been investigated as dual antimicrobial and anti-inflammatory agents. nih.gov Future studies could explore the potential of this compound derivatives to inhibit microbial growth and modulate inflammatory pathways, such as the activity of cyclooxygenase-2 (COX-2). nih.gov

Anticancer Potential: The indazole scaffold is present in several anticancer agents. nih.govmdpi.com Research could focus on evaluating the cytotoxicity of this compound derivatives against various cancer cell lines and identifying their molecular mechanisms, which may involve inhibition of protein kinases, disruption of cell cycle progression, or induction of apoptosis. mdpi.com

Advancements in Sustainable and Efficient Synthetic Methodologies for Indazole Production

The advancement of translational research heavily relies on the ability to produce indazole scaffolds efficiently, sustainably, and at scale. Traditional synthetic routes can be lengthy and may use harsh reagents. Modern synthetic chemistry offers several innovative strategies that could be applied to the synthesis of this compound and its derivatives.

Transition-metal-catalyzed C–H activation and functionalization has emerged as a powerful, atom-economical tool for constructing and modifying heterocyclic cores like indazole. mdpi.comnih.govacs.orgresearchgate.net Methodologies utilizing catalysts based on rhodium(III) acs.orgnih.gov, palladium(II) acs.org, and cobalt(III) nih.gov enable the direct formation of C-C and C-N bonds, streamlining synthetic pathways. For example, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov

Other notable advancements include:

Chan-Evans-Lam (CEL) Coupling: This copper-catalyzed cross-coupling reaction is an effective method for N-arylation, allowing for the formation of C-N bonds under relatively mild, aerobic conditions. nih.govnih.govorganic-chemistry.org It represents a more environmentally friendly alternative to other coupling methods.

Flow Chemistry: The use of continuous flow reactors can improve the safety, reproducibility, and scalability of indazole synthesis. acs.orgresearchgate.net This technology allows for precise control over reaction parameters and can facilitate the rapid, on-demand production of pharmaceutically relevant compounds. acs.org

Transition-Metal-Free Synthesis: The development of base-catalyzed methods that operate under mild, transition-metal-free conditions offers a cost-effective and sustainable alternative for producing certain indazole derivatives. nih.gov

These modern synthetic strategies hold the potential to make the production of this compound and its derivatives more efficient and environmentally benign.

Synthetic StrategyCatalyst/ReagentKey Features
C–H Activation/FunctionalizationRh(III), Pd(II), Co(III)High atom economy, direct functionalization of the core structure. nih.govnih.gov
Chan-Evans-Lam CouplingCu(II) Acetate (B1210297)Mild, aerobic conditions for N-arylation. nih.govnih.gov
Flow ChemistryContinuous Flow ReactorEnhanced safety, scalability, and reproducibility. acs.org
Base-Catalyzed CyclizationK2CO3 / DiamineTransition-metal-free, mild conditions. nih.gov

Addressing Challenges in Bioactivity Optimization and Selectivity for Academic Discovery

A central challenge in drug discovery is optimizing a compound's biological activity while ensuring high selectivity for its intended target, thereby minimizing off-target effects. For this compound, future research must systematically address this balance. Structure-activity relationship (SAR) studies will be crucial, involving the synthesis and biological evaluation of a library of derivatives with systematic modifications to the indazole core, the benzyl group, and the hydroxyl function. nih.gov

The introduction of specific substituents can profoundly influence selectivity. For example, in a study of indazole derivatives targeting butyrylcholinesterase (BChE), specific structural modifications led to compounds with high potency and selectivity for BChE over the related enzyme acetylcholinesterase. monash.edu Similarly, strategic modifications to the this compound scaffold could steer its activity toward a specific biological target.

Computational tools, such as molecular docking, can be employed to predict how different derivatives will interact with potential protein targets. monash.edu This in silico approach can help prioritize the synthesis of compounds most likely to exhibit the desired activity and selectivity, making the discovery process more efficient. By combining rational design, modern synthetic methods, and comprehensive biological screening, researchers can systematically refine the structure of this compound to develop highly potent and selective chemical probes or therapeutic leads.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Benzyl-1H-indazol-3-ol, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclization reactions using hydrazine derivatives and benzyl-substituted precursors under acidic or basic conditions. Ethanol or DMSO are preferred solvents, with catalysts like acetic acid enhancing reaction efficiency. Post-synthesis, recrystallization (e.g., using ethyl acetate) and column chromatography are critical for achieving >95% purity. Monitoring reaction progress via TLC (e.g., 70:30 EtOAc/hexanes) ensures intermediate stability .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Employ a combination of ¹H/¹³C NMR to confirm the indazole scaffold and benzyl substitution pattern. Key NMR signals include aromatic protons (δ 7.1–8.6 ppm) and hydroxyl groups (broad singlet near δ 5–6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₂N₂O, MW 224.26), while HPLC with UV detection confirms homogeneity. IR spectroscopy can identify N–H and O–H stretches .

Q. What solvent systems are compatible with this compound for biological assays?

  • Methodological Answer : The compound is soluble in DMSO, chloroform, and dichloromethane. For cell-based studies, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). For kinetic solubility assays, use PBS (pH 7.4) with 1% DMSO. Stability tests under refrigeration (2–8°C) are recommended to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically addressed?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme vs. cell-based models). Standardize protocols using positive controls (e.g., kinase inhibitors for anticancer studies) and replicate experiments across multiple cell lines. Meta-analysis of dose-response curves (IC₅₀ values) and statistical tools (e.g., ANOVA) can identify outliers. Cross-validate findings with structural analogs to isolate scaffold-specific effects .

Q. What strategies optimize multi-step synthesis of this compound derivatives for SAR studies?

  • Methodological Answer : Use parallel synthesis workflows with automated liquid handlers for high-throughput screening of substituents. Introduce benzyl group variations via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups). Monitor steric/electronic effects using DFT calculations. Purify intermediates via flash chromatography (silica gel, gradient elution) and confirm regioselectivity via NOESY NMR .

Q. How is crystallographic data analyzed to confirm the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines unit cell parameters and electron density maps. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>15). Compare bond lengths/angles with similar indazole derivatives (e.g., 1-Benzyl-1H-indazol-3-ol, CAS 2215-63-6) to validate structural integrity .

Q. What in vitro models are suitable for evaluating this compound’s kinase inhibition potential?

  • Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, BRAF). Pair with cell viability assays (MTT or ATP-luciferase) in cancer lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 µM) and molecular docking (AutoDock Vina) can correlate activity with binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.